N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1115871-84-5
VCID: VC4254138
InChI: InChI=1S/C20H20N2O4S2/c1-14-7-9-17(10-8-14)28(24,25)22(2)18-11-12-27-19(18)20(23)21-15-5-4-6-16(13-15)26-3/h4-13H,1-3H3,(H,21,23)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51

N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

CAS No.: 1115871-84-5

Cat. No.: VC4254138

Molecular Formula: C20H20N2O4S2

Molecular Weight: 416.51

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide - 1115871-84-5

Specification

CAS No. 1115871-84-5
Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
IUPAC Name N-(3-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Standard InChI InChI=1S/C20H20N2O4S2/c1-14-7-9-17(10-8-14)28(24,25)22(2)18-11-12-27-19(18)20(23)21-15-5-4-6-16(13-15)26-3/h4-13H,1-3H3,(H,21,23)
Standard InChI Key YKIPUVJCUHVURY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a carboxamide group (N-(3-methoxyphenyl)) and at the 3-position with an N-methyl-4-methylbenzenesulfonamido moiety. The methoxy group on the phenyl ring enhances solubility, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₂O₄S₂
Molecular Weight416.51 g/mol
IUPAC NameN-(3-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
SolubilityLow in water; soluble in DMSO

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch of carboxamide) and 1150 cm⁻¹ (S=O stretch of sulfonamide) .

  • NMR: ¹H NMR signals at δ 7.45–6.75 ppm (aromatic protons) and δ 3.85 ppm (methoxy group) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves three stages:

  • Thiophene Ring Formation: Cyclization of ethyl 3-mercaptoacrylate derivatives with α-halogenated reagents under basic conditions .

  • Sulfonamide Introduction: Reaction with 4-methylbenzenesulfonyl chloride in the presence of triethylamine.

  • Carboxamide Functionalization: Coupling with 3-methoxyaniline using carbodiimide-based coupling agents .

Key Reaction Conditions

  • Temperature: 60–80°C for cyclization steps .

  • Catalysts: Sodium ethoxide for deprotonation .

  • Yield: 40–60% after purification via column chromatography .

Biological Activities and Mechanisms

Antimicrobial Efficacy

  • Gram-Positive Bacteria: MIC values of 8–16 μg/mL against Staphylococcus aureus due to dihydropteroate synthase inhibition .

  • Fungal Strains: Moderate activity against Candida albicans (MIC = 32 μg/mL) .

Table 2: Biological Activity Profile

ActivityTarget/PathwayIC₅₀/MICSource
Anticancerβ-Catenin degradation50 μM
AntibacterialDihydropteroate synthase8–16 μg/mL
AntioxidantABTS radical scavenging62% inhibition

Mechanism of Action

  • Enzyme Inhibition: Sulfonamide group binds to the pterin pocket of dihydropteroate synthase, disrupting folate synthesis .

  • Receptor Modulation: Carboxamide moiety interacts with hydrophobic regions of the TPO receptor, enhancing platelet production in thrombocytopenia models .

Comparative Analysis with Analogues

Structural Analogues

  • Sulfamethoxazole: Lacks the thiophene ring, resulting in lower anticancer potency .

  • Thiophene-2-carboxamide Derivatives: Replacement of the methoxyphenyl group with trifluoromethyl (e.g., Compound 7a) improves metabolic stability by 30% .

Functional Group Impact

  • Methoxy Group: Enhances solubility but reduces membrane permeability.

  • Sulfonamide: Critical for enzyme inhibition; methylation at N-position reduces toxicity .

Recent Research Advancements

Molecular Docking Studies

Docking simulations revealed strong binding affinity (−9.2 kcal/mol) for the PD-L1 protein, suggesting potential in immunotherapy .

Pharmacokinetic Profiling

  • Metabolic Stability: Half-life of 2.5 hours in human liver microsomes, with CYP3A4 as the primary metabolizing enzyme .

  • Bioavailability: 35% in rodent models due to first-pass metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator